![molecular formula C9H7F5 B1453458 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene CAS No. 1138445-51-8](/img/structure/B1453458.png)
2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene
Overview
Description
2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene, also known as 1,3,4-trifluoro-2-(1,1-difluoropropyl)benzene, is an organic compound with the molecular formula C8H5F5 and a molecular weight of 192.12 g/mol. It is a colorless, crystalline solid with a sweet, pungent odor. It is insoluble in water, but soluble in most organic solvents. 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene is a versatile compound with a wide range of applications in the fields of organic synthesis, medical research, and industrial chemistry.
Scientific Research Applications
Antibacterial Agents in Bioorganic Chemistry
2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene: has been explored for its potential use in the development of new antibacterial agents. In bioorganic chemistry, derivatives of this compound have shown promise as inhibitors of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), an enzyme crucial for the isoprenoid biosynthesis in bacteria . This pathway is an attractive target for antibacterial drug development due to its absence in humans, reducing the risk of off-target effects.
Cell Biology Research
In cell biology, fluorinated compounds like 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene are valuable for studying cell membrane dynamics due to their stability and resistance to metabolic degradation. They can be used as analogs of naturally occurring lipids to investigate membrane-associated processes .
Genomics Studies
Fluorinated benzene derivatives are used in genomics to label DNA or RNA, allowing for the study of gene expression and regulation. The incorporation of fluorine atoms can enhance the stability and binding specificity of nucleic acid probes .
Proteomics Applications
In proteomics, 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene may be utilized as a building block for synthesizing peptides with altered properties. The introduction of fluorine can affect the peptide’s structure, stability, and interaction with other biomolecules, providing insights into protein function and interaction .
Pharmaceutical Research
The pharmaceutical industry investigates fluorinated compounds for their medicinal properties2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene could serve as a precursor in the synthesis of drugs with improved pharmacokinetic and pharmacodynamic profiles due to the unique properties of fluorine atoms in modulating biological activity .
Chemical Synthesis and Material Science
This compound’s chemical properties make it a versatile intermediate in organic synthesis. It can be used to introduce fluorine-containing side chains into more complex molecules, which is valuable in material science for creating fluoropolymers with specific physical properties .
properties
IUPAC Name |
2-(1,1-difluoropropyl)-1,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-2-9(13,14)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILUWLWARMAWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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